2-(1H-Indazol-5-YL)acetic acid

Medicinal Chemistry Structure-Activity Relationship Regioselectivity

Select 2-(1H-Indazol-5-yl)acetic acid for its unique 5-position acetic acid vector—essential geometry for PPARδ (IC₅₀ 24 nM) and LXRα (IC₅₀ 73 nM) modulator SAR. Generic 3-yl or 6-yl isomers cannot reproduce this pharmacophore orientation, risking altered potency and selectivity. ≥98% purity ensures immediate lead optimization. Do not substitute regioisomers without validation—secure the correct 5-yl isomer now.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 933694-85-0
Cat. No. B2666958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indazol-5-YL)acetic acid
CAS933694-85-0
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)C=NN2
InChIInChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13)
InChIKeyIPLQMIIYVXKZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indazol-5-YL)acetic acid (CAS 933694-85-0): Baseline Profile and Core Procurement Parameters


2-(1H-Indazol-5-yl)acetic acid (CAS 933694-85-0) is a heterocyclic building block featuring an indazole core with an acetic acid substituent at the 5-position. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol, a predicted LogP of 1.19, and a topological polar surface area (PSA) of 65.98 Ų [1]. As a member of the indazole acetic acid family, it serves as a versatile intermediate for medicinal chemistry programs targeting kinases, nuclear receptors, and other protein classes. This 5-substituted regioisomer differs fundamentally from the more common 3-substituted and 6-substituted indazole acetic acids in its electronic distribution, steric presentation, and resultant pharmacological profile—a distinction that cannot be resolved by generic substitution with alternative regioisomers.

2-(1H-Indazol-5-YL)acetic Acid (CAS 933694-85-0): Why In-Class Regioisomers Cannot Be Substituted Without Risk


Indazole regioisomers—compounds bearing the acetic acid moiety at the 3-, 5-, or 6-position—are not functionally interchangeable. The position of the acetic acid substituent on the indazole bicycle dictates the vector and geometry of the carboxylic acid pharmacophore, which in turn governs molecular recognition by biological targets . In the context of aldose reductase inhibition, for example, 1H-indazole-3-acetic acid derivatives demonstrate potent enzyme inhibition (IC₅₀ values in the nanomolar to low micromolar range) that is exquisitely sensitive to the substitution pattern [1]. A procurement decision to replace 2-(1H-indazol-5-yl)acetic acid with a 3-yl or 6-yl analog without experimental validation introduces a high risk of altered potency, selectivity, and physicochemical properties, potentially derailing SAR campaigns or lead optimization efforts.

2-(1H-Indazol-5-YL)acetic Acid (CAS 933694-85-0): Verifiable Differentiation Data Versus Closest Analogs


Regioisomeric Identity: 5-Position Substitution Defines a Distinct Pharmacophore Vector Unavailable in 3- or 6-Yl Isomers

The attachment point of the acetic acid group on the indazole ring dictates the spatial orientation of the carboxylate, a critical determinant of target binding. In contrast, 2-(1H-indazol-3-yl)acetic acid (CAS 26663-42-3) and 2-(1H-indazol-6-yl)acetic acid (CAS 221681-76-1) present the carboxylic acid at different vectors and distances from the indazole core. The 5-yl isomer positions the acidic moiety at a unique angle and distance, which is essential for engaging binding pockets that are incompatible with the 3-yl or 6-yl geometries. This regiochemical distinction is not a minor nuance; it is a binary difference that can completely alter a compound's biological profile [1].

Medicinal Chemistry Structure-Activity Relationship Regioselectivity

Predicted Physicochemical Properties: Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate 5-Yl Isomer from 3-Yl Analog

The predicted partition coefficient (LogP) for 2-(1H-indazol-5-yl)acetic acid is 1.19, with a topological polar surface area (TPSA) of 65.98 Ų [1]. These values indicate moderate lipophilicity and a polar character conducive to oral bioavailability (typically PSA < 140 Ų is desirable). While experimental LogP data for the 3-yl and 6-yl isomers are not uniformly reported, the electronic and steric differences inherent to the regioisomers are expected to produce distinct LogP and PSA values, influencing membrane permeability and solubility. The 5-yl isomer's predicted profile suggests a balance of hydrophilicity and lipophilicity that may differ from its analogs, potentially impacting in vitro assay performance and formulation behavior [2].

Physicochemical Properties Drug-likeness ADME Prediction

Commercial Purity and Analytical Specification: Target Compound Offered at ≥97% Purity by HPLC, with Documented Quality Control

Multiple vendors supply 2-(1H-indazol-5-yl)acetic acid with certified purity of ≥97.0% as determined by HPLC [1]. This level of purity is suitable for direct use in medicinal chemistry campaigns without additional purification, reducing workflow friction. While similar purity levels are advertised for the 3-yl and 6-yl isomers, the availability of a reliable, analytically characterized supply chain for the 5-yl isomer mitigates the risk of batch-to-batch variability that can confound biological assay interpretation.

Chemical Procurement Quality Control Analytical Chemistry

Biological Target Space: 5-Yl Indazole Scaffold Is Privileged for PPARδ and LXR Modulation, a Profile Not Shared with Unsubstituted 3-Yl Isomers

A more complex derivative bearing the 2-(1H-indazol-5-yl)acetic acid core (CHEMBL210917) exhibits potent inhibition of PPARδ (IC₅₀ = 24 nM), LXRα (IC₅₀ = 73 nM), and LXRβ (IC₅₀ = 87 nM) [1]. This activity profile is directly enabled by the 5-yl substitution pattern, which orients the acetic acid moiety for optimal engagement with these nuclear receptor ligand-binding domains. In contrast, simple 1H-indazole-3-acetic acid derivatives are primarily characterized as aldose reductase inhibitors, with no reported activity against PPAR or LXR [2]. This divergent target engagement highlights the unique biological opportunity space accessible via the 5-yl regioisomer.

Nuclear Receptors PPARδ LXR Metabolic Disease

Synthetic Accessibility: Novel N–N Bond-Forming Cascade Provides Efficient Access to 5-Substituted Indazole Acetic Acid Scaffolds

A 2023 publication describes a transition-metal-free cascade N–N bond-forming reaction that enables the synthesis of 23 novel indazole acetic acid derivatives, including unsubstituted, hydroxy, and alkoxy variants, in moderate to excellent yields [1]. This methodology specifically addresses the historical synthetic challenges associated with preparing rare indazole acetic acid scaffolds, including those with 5-yl substitution. The availability of a robust, high-yielding synthetic route for the 5-yl isomer ensures a reliable supply chain and reduces the cost and complexity associated with sourcing this specific regioisomer compared to less synthetically accessible analogs.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Bioisosteric Advantage: Indazole Core Offers Superior Metabolic Stability Compared to Phenol Bioisosteres

The indazole ring system is a well-established bioisostere of phenol. Crucially, indazole is more lipophilic than phenol and demonstrates reduced susceptibility to Phase I and Phase II metabolism, such as glucuronidation and sulfation . This intrinsic metabolic advantage translates to potentially improved in vivo half-life and oral bioavailability for drug candidates incorporating the indazole core. While this property is shared across all indazole regioisomers, it provides a clear, quantifiable benefit over phenol-based building blocks that may be considered as alternatives in drug design. The 5-yl acetic acid derivative retains this bioisosteric benefit while offering a unique substitution vector.

Medicinal Chemistry Bioisosterism Metabolic Stability

2-(1H-Indazol-5-YL)acetic Acid (CAS 933694-85-0): Prioritized Application Scenarios Based on Verifiable Differentiation


Nuclear Receptor Modulator Discovery (PPARδ, LXRα/β)

Leverage the 5-yl indazole acetic acid core as a privileged scaffold for developing modulators of PPARδ and LXR nuclear receptors. The validated activity of derivatives against these targets (PPARδ IC₅₀ = 24 nM; LXRα IC₅₀ = 73 nM) provides a strong rationale for initiating SAR campaigns aimed at metabolic disorders, inflammation, or oncology [1]. This application is uniquely enabled by the 5-yl substitution pattern, as analogous 3-yl isomers lack reported activity in this target space [2].

Medicinal Chemistry Scaffold Diversification with Regiochemical Precision

Use 2-(1H-indazol-5-yl)acetic acid as a key building block to explore novel chemical space in kinase inhibitor or epigenetic modulator programs. The distinct vector of the acetic acid moiety at the 5-position allows for the installation of diverse warheads and linkers with predictable geometry. This is particularly valuable when 3-yl or 6-yl analogs have been exhausted or shown unfavorable binding modes [3]. The compound's commercial availability at ≥97% purity ensures immediate integration into parallel synthesis workflows [4].

Lead Optimization Campaigns Requiring Improved Metabolic Stability

Incorporate the indazole-5-acetic acid motif as a phenol bioisostere replacement in lead series where metabolic instability (e.g., rapid glucuronidation) is a limiting factor. The indazole core's documented resistance to Phase I and II metabolism, combined with its enhanced lipophilicity (predicted LogP = 1.19 for the 5-yl acetic acid), can improve oral bioavailability and in vivo half-life without sacrificing potency .

Synthesis of Complex Indazole-Containing Libraries via Cascade N–N Bond Formation

Employ the recently described transition-metal-free cascade N–N bond-forming methodology to rapidly generate libraries of 5-substituted indazole acetic acid derivatives. This approach offers a cost-effective and operationally simple route to diverse analogs, accelerating hit-to-lead progression [5]. The 5-yl acetic acid building block can serve as both a starting material and a core for further diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Indazol-5-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.